molecular formula C17H19N3O2S2 B10933573 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

Cat. No.: B10933573
M. Wt: 361.5 g/mol
InChI Key: ONLRGFKHERLNBS-UHFFFAOYSA-N
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Description

N~2~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a thiophenesulfonamide group

Preparation Methods

The synthesis of N2-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the thiophenesulfonamide group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N~2~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions due to the presence of multiple reactive sites in its structure. Some of the common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N~2~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can be compared with other pyrazole derivatives that have similar structures and properties. Some of the similar compounds include:

  • N~2~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
  • N~2~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
  • N~2~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

These compounds share similar core structures but may differ in the nature and position of substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H19N3O2S2/c1-12-7-4-5-8-15(12)11-20-14(3)17(13(2)18-20)19-24(21,22)16-9-6-10-23-16/h4-10,19H,11H2,1-3H3

InChI Key

ONLRGFKHERLNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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